molecular formula C17H11BrF3N3OS2 B2566693 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 392302-91-9

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2566693
CAS No.: 392302-91-9
M. Wt: 474.31
InChI Key: IHNAKHSZOVFDNS-UHFFFAOYSA-N
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Description

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a trifluoromethyl group, and a bromobenzyl thioether moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the bromobenzyl thioether group and the trifluoromethylbenzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different biological activities.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a variety of complex molecules.

    Biology: The compound’s unique structure may interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent, although further research is needed to confirm these effects.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiadiazole ring and trifluoromethyl group may play crucial roles in binding to these targets, potentially disrupting biological pathways and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromobenzyl)-2-nitro-4-(trifluoromethyl)benzamide
  • N-(4-bromobenzyl)-5-fluoro-2-nitrobenzamide
  • (4-bromobenzyl)triphenylphosphonium bromide

Uniqueness

Compared to similar compounds, N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide stands out due to the presence of the thiadiazole ring, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and potential interactions with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrF3N3OS2/c18-13-6-4-10(5-7-13)9-26-16-24-23-15(27-16)22-14(25)11-2-1-3-12(8-11)17(19,20)21/h1-8H,9H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNAKHSZOVFDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrF3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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